Cas no 898747-55-2 (5,7-DIFLUORO-2-BROMOBENZOTHIAZOLE)
5,7-DIFLUORO-2-BROMOBENZOTHIAZOLE Chemical and Physical Properties
Names and Identifiers
-
- 5,7-DIFLUORO-2-BROMOBENZOTHIAZOLE
- 2-bromo-5,7-difluoro-1,3-benzothiazole
- 2-bromo-5,7-difluorobenzo[d]thiazole
- 2-bromo-5,7-difluorobenzothiazole
- 898747-55-2
- DTXSID40646582
- DB-229272
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- Inchi: 1S/C7H2BrF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
- InChI Key: KOBLGFWYJIAHQZ-UHFFFAOYSA-N
- SMILES: BrC1=NC2C=C(C=C(C=2S1)F)F
Computed Properties
- Exact Mass: 248.90600
- Monoisotopic Mass: 248.90594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 3.33700
5,7-DIFLUORO-2-BROMOBENZOTHIAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748170-250mg |
2-Bromo-5,7-difluorobenzo[d]thiazole |
898747-55-2 | 98% | 250mg |
¥8289.00 | 2024-04-26 |
5,7-DIFLUORO-2-BROMOBENZOTHIAZOLE Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5,7-DIFLUORO-2-BROMOBENZOTHIAZOLE
Recent Advances in the Study of 5,7-Difluoro-2-bromobenzothiazole (CAS: 898747-55-2) in Chemical Biology and Pharmaceutical Research
5,7-Difluoro-2-bromobenzothiazole (CAS: 898747-55-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A key area of research involving 5,7-Difluoro-2-bromobenzothiazole is its utility in the synthesis of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent studies have demonstrated that derivatives of 5,7-Difluoro-2-bromobenzothiazole can effectively target specific kinases, offering promising leads for the development of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of benzothiazole-based inhibitors that exhibited potent activity against EGFR (epidermal growth factor receptor) mutants, which are commonly implicated in non-small cell lung cancer.
In addition to its applications in kinase inhibition, 5,7-Difluoro-2-bromobenzothiazole has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's potential as a scaffold for designing new antibacterial agents. The researchers synthesized several derivatives and evaluated their activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain fluorinated benzothiazole derivatives exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major pathogen responsible for hospital-acquired infections.
The synthetic pathways for 5,7-Difluoro-2-bromobenzothiazole have also been a focus of recent research. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound and its derivatives. A 2022 publication in Organic Process Research & Development detailed a novel, high-yield synthesis route that minimizes the use of hazardous reagents and reduces environmental impact. This development is particularly important for the large-scale production of benzothiazole-based pharmaceuticals, ensuring both economic viability and sustainability.
Looking ahead, the potential applications of 5,7-Difluoro-2-bromobenzothiazole extend beyond its current uses. Ongoing research is exploring its utility in other therapeutic areas, such as neurodegenerative diseases and antiviral therapies. Preliminary studies suggest that benzothiazole derivatives may modulate pathways involved in neuroinflammation and protein aggregation, which are key factors in diseases like Alzheimer's and Parkinson's. Furthermore, the compound's structural features make it a promising candidate for the development of broad-spectrum antiviral agents, as highlighted in a recent preprint on bioRxiv.
In conclusion, 5,7-Difluoro-2-bromobenzothiazole (CAS: 898747-55-2) represents a valuable building block in medicinal chemistry, with demonstrated applications in kinase inhibition, antimicrobial therapy, and beyond. Continued research into its synthetic optimization and biological activity will likely uncover new opportunities for drug development. As the field advances, interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this compound.
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